molecular formula C24H22N4O5S B2888454 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine CAS No. 688355-81-9

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2888454
CAS No.: 688355-81-9
M. Wt: 478.52
InChI Key: YGFHAAKLXDQPRY-UHFFFAOYSA-N
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Description

The compound “2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine” features a quinazoline core substituted at the 2-position with a [(4-nitrophenyl)methyl]sulfanyl group and at the 4-position with a 3,4,5-trimethoxyphenylamine moiety. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-6-4-5-7-19(18)26-24(27-23)34-14-15-8-10-17(11-9-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFHAAKLXDQPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

QCd: N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

  • Structure : Shares the 2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine core but replaces the sulfanyl-4-nitrophenylmethyl group with a carboranyl cluster.
  • Synthesis : Synthesized in 95% yield, with a melting point of 212–215°C .

K297-0618: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

  • Structure : Differs in the sulfanyl substituent (2-chlorophenylmethyl vs. 4-nitrophenylmethyl) but retains the 3,4,5-trimethoxyphenylamine group.

2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

  • Structure : Features a 2-chlorophenyl group at the quinazoline 2-position and a 4-methoxyphenylamine at the 4-position.
  • Comparison: The reduced methoxy substitution (mono- vs. trimethoxy) likely decreases lipophilicity, while the chloro substituent provides less steric bulk compared to the nitro-containing target compound .

Table 1: Physicochemical Comparison of Quinazoline Analogues

Compound Substituent (Position 2) 4-Position Amine Melting Point (°C) Yield (%) Key Feature
Target Compound [(4-Nitrophenyl)methyl]sulfanyl 3,4,5-Trimethoxyphenyl Not reported Not reported Strong electron-withdrawing nitro group
QCd Carboranyl cluster 3,4,5-Trimethoxyphenyl 212–215 95 Boron-rich cluster for neutron therapy
K297-0618 [(2-Chlorophenyl)methyl]sulfanyl 3,4,5-Trimethoxyphenyl Not reported Not reported Moderate electron-withdrawing chloro group
2-(2-Chlorophenyl)-N-(4-methoxyphenyl) 2-Chlorophenyl 4-Methoxyphenyl Not reported Not reported Reduced methoxy substitution

Compounds with Different Cores but Similar Substituents

4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a)

  • Structure : Thiazole core with a 4-nitrophenyl group and tosylamine substituent.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

  • Structure : Quinazoline with a 4-fluorophenylmethylsulfanyl group and a 3,4-dimethoxyphenylethylamine.
  • Comparison : The fluorine substituent is less electron-withdrawing than nitro, and the ethyl linker in the amine moiety introduces conformational flexibility .

2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

  • Structure : Triazole core with a 3,4,5-trimethoxyphenyl group and sulfanyl-acetamide chain.
  • Comparison : The triazole core may offer different hydrogen-bonding capabilities compared to quinazoline, while the trimethoxyphenyl group maintains similar lipophilicity .

Substituent Effects and Trends

  • Methoxy Groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy) enhances lipophilicity and may improve blood-brain barrier penetration .
  • Nitro vs. Chloro : The nitro group’s strong electron-withdrawing nature could increase stability in electrophilic environments but may also confer higher metabolic liability compared to chloro substituents .
  • Sulfanyl Linkers : The [(4-nitrophenyl)methyl]sulfanyl group in the target compound provides a rigid, planar structure compared to flexible ethyl or acetamide linkers in analogues .

Biological Activity

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a synthetic compound that belongs to the quinazoline family. Its unique structure, characterized by a quinazoline core and specific functional groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine. The structural features include:

  • Quinazoline Core : A bicyclic structure known for various biological activities.
  • Nitrophenyl Group : Imparts electronic properties that may enhance biological interactions.
  • Trimethoxyphenyl Group : Contributes to lipophilicity and potential receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This action can disrupt metabolic pathways critical in disease processes.
  • Receptor Modulation : It may modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses and potentially leading to therapeutic effects.

In Vitro Studies

Several studies have evaluated the compound's biological effects in vitro:

  • Anticancer Activity : Research indicates that derivatives of quinazoline compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine have shown significant inhibition of cancer cell proliferation at micromolar concentrations .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial efficacy of related quinazoline derivatives against various pathogens. The results indicated that these compounds could inhibit bacterial growth effectively .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of quinazoline derivatives. The findings suggested that these compounds could reduce inflammation markers in vitro, highlighting their potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine can be compared with other similar quinazoline derivatives:

Compound NameActivity TypeIC50 (µM)Reference
2-{[(4-bromophenyl)methyl]sulfanyl}-quinazolinAnticancer15
2-{[(4-chlorophenyl)methyl]sulfanyl}-quinazolinAntimicrobial20
2-{[(4-methylphenyl)methyl]sulfanyl}-quinazolinAnti-inflammatory18

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